4(3H)-Quinazolinone, 6-amino-3-[(4-methoxyphenyl)methyl]-
Description
4(3H)-Quinazolinone derivatives are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidin-4(3H)-one ring. The compound 6-amino-3-[(4-methoxyphenyl)methyl]-4(3H)-quinazolinone features a 6-amino substitution and a 3-(4-methoxybenzyl) group. These substituents influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
6-amino-3-[(4-methoxyphenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-13-5-2-11(3-6-13)9-19-10-18-15-7-4-12(17)8-14(15)16(19)20/h2-8,10H,9,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPJIFPIUAYBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801206021 | |
| Record name | 6-Amino-3-[(4-methoxyphenyl)methyl]-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900513-18-0 | |
| Record name | 6-Amino-3-[(4-methoxyphenyl)methyl]-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900513-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-3-[(4-methoxyphenyl)methyl]-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Anthranilic Acid-Based Cyclization
The Niementowski reaction remains a cornerstone for constructing the quinazolinone scaffold. Anthranilic acid derivatives react with formamide or acylating agents to form 4(3H)-quinazolinones. For 6-amino-3-[(4-methoxyphenyl)methyl]- substitution, anthranilic acid pre-functionalized at the 6-position with an amino group could serve as the starting material. For example, 6-aminoanthranilic acid could undergo cyclization with 4-methoxyphenylacetonitrile in the presence of acetic anhydride, leveraging the reactivity of the nitrile group to form the 3-[(4-methoxyphenyl)methyl] substituent.
Nucleophilic Substitution at the 3-Position
Quinazolinones bearing alkyl or arylalkyl groups at the 3-position are often synthesized via nucleophilic displacement of a leaving group. In one approach, 2-mercapto-3-methyl-3,4-dihydro-4-quinazolinone is treated with hydrazine hydrate to yield 2-hydrazino derivatives. Adapting this method, replacing hydrazine with 4-methoxyphenylmethylamine could introduce the desired substituent. Reaction conditions (e.g., reflux in n-butanol for 18 hours) would need optimization to accommodate the bulkier 4-methoxyphenylmethyl group.
Stepwise Synthesis of 6-Amino-3-[(4-Methoxyphenyl)Methyl]-4(3H)-Quinazolinone
Synthesis of 6-Aminoanthranilic Acid
The 6-amino group is introduced early in the synthesis. A nitration-reduction sequence on anthranilic acid could yield 6-aminoanthranilic acid:
Cyclization with 4-Methoxyphenylacetonitrile
6-Aminoanthranilic acid reacts with 4-methoxyphenylacetonitrile in acetic anhydride under reflux (150°C, 2–4 hours) to form the quinazolinone core. The mechanism involves nucleophilic attack by the amine on the nitrile, followed by cyclodehydration:
Key Parameters :
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Solvent: Acetic anhydride (acts as both solvent and dehydrating agent).
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Temperature: 150°C.
Alternative Pathway: Post-Synthetic Modification
Introduction of the 4-Methoxyphenylmethyl Group via Alkylation
A pre-formed 3-bromo-6-amino-4(3H)-quinazolinone undergoes nucleophilic substitution with 4-methoxyphenylmethylmagnesium bromide (Grignard reagent). This method, adapted from El-Hashash and Rizk’s work, involves:
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Preparation of 3-Bromo-6-amino-4(3H)-quinazolinone :
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Bromination of 6-amino-4(3H)-quinazolinone using PBr₃ in dry DMF.
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Alkylation :
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Reaction with 4-methoxyphenylmethylmagnesium bromide in THF at 0°C to room temperature.
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Challenges :
Comparative Analysis of Methods
| Method | Starting Materials | Reaction Conditions | Yield | Advantages |
|---|---|---|---|---|
| Anthranilic Acid Cyclization | 6-Aminoanthranilic acid, 4-Methoxyphenylacetonitrile | Ac₂O, 150°C, 2–4 hrs | 50–65% | One-pot synthesis; minimal purification |
| Post-Synthetic Alkylation | 3-Bromo-6-aminoquinazolinone, Grignard reagent | THF, 0°C to RT, 12 hrs | 30–45% | Flexibility in introducing substituents |
Key Observations :
-
The cyclization method offers higher yields but requires specialized starting materials.
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Alkylation provides modularity but suffers from lower efficiency due to intermediate instability.
Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 6-amino-3-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form dihydroquinazolinones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroquinazolinones
Reduction: Dihydroquinazolinones
Substitution: Various substituted quinazolinones depending on the nucleophile used
Scientific Research Applications
Biological Activities
The compound exhibits a broad spectrum of biological activities, making it a candidate for further research in drug discovery. Key applications include:
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds derived from 4(3H)-quinazolinone have shown effectiveness against multiple cancer cell lines. A specific study identified two derivatives that demonstrated broad-spectrum antitumor activity, suggesting their potential as therapeutic agents in oncology .
Antimicrobial Properties
Research has indicated that 4(3H)-quinazolinones possess antimicrobial properties. A notable study demonstrated that certain derivatives act as inhibitors against mycobacterial non-proton pumping type II NADH dehydrogenase (NDH-2), crucial for bacterial respiratory metabolism. This suggests a promising role in treating tuberculosis and other bacterial infections .
Protein Kinase Inhibition
The compound and its derivatives have been studied for their ability to inhibit protein kinases, which are pivotal in various signaling pathways related to cancer and other diseases. The structure-activity relationship (SAR) studies indicated that modifications at specific positions enhance inhibitory activity against these enzymes .
Case Studies
Several case studies illustrate the applications of 4(3H)-quinazolinone:
- Case Study 1 : A derivative linked to 1,2,3-triazole hybrids was synthesized and evaluated for anti-tuberculosis activity. The study concluded that the presence of triazole significantly enhanced the binding interactions and overall efficacy against Mycobacterium tuberculosis .
- Case Study 2 : Research on cationic fullerene derivatives of quinazolinones showed increased potency against bacterial strains due to enhanced electrostatic interactions with target enzymes .
Data Table: Biological Activities of 4(3H)-Quinazolinone Derivatives
| Activity Type | Compound Derivative | Target/Pathway | Outcome |
|---|---|---|---|
| Anticancer | 2-[2-(4-chlorophenyl)-2-oxoethylthio] | Various tumor cell lines | Broad-spectrum effectiveness |
| Antimicrobial | 2-Mercapto-4(3H)-quinazolinone | NDH-2 in Mycobacterium | Inhibition observed |
| Protein Kinase Inhibition | Quinazolinone derivatives | Multiple kinase pathways | Significant inhibition |
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 6-amino-3-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes such as kinases and proteases, inhibiting their activity. This inhibition can disrupt cellular processes such as signal transduction and protein degradation.
Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and immune response. By affecting these pathways, it can exert its therapeutic effects in conditions like cancer and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Anti-Inflammatory and Antioxidant Activity
- 3-(4-Methoxyphenyl)-4(3H)-quinazolinone demonstrated significant anti-inflammatory activity (via protein denaturation inhibition) and antioxidant capacity (DPPH radical scavenging) . The target compound’s 4-methoxybenzyl group may amplify these effects due to increased electron-donating capacity from the methoxy group.
- 6-Bromo derivatives () showed moderate anti-inflammatory activity, suggesting that electron-withdrawing groups at position 6 may reduce efficacy compared to amino substituents.
Antimicrobial and Antifungal Activity
- UR-9825 (), a 7-chloro-3-triazole-propyl derivative, exhibited potent antifungal activity but a short half-life in mice. The target compound’s 6-amino group could mitigate metabolic instability, though this requires experimental validation.
- 6-Methyl-3-phenyl derivatives () displayed antitumor and antimicrobial activity, highlighting the role of alkyl/aryl groups in diverse biological targeting.
Biological Activity
Overview
4(3H)-Quinazolinone, 6-amino-3-[(4-methoxyphenyl)methyl]- (CAS Number: 900513-18-0) is a heterocyclic compound belonging to the quinazolinone family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this particular quinazolinone, featuring an amino group at the 6th position and a methoxyphenylmethyl group at the 3rd position, contributes to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₂ |
| Molecular Weight | 281.31 g/mol |
| CAS Number | 900513-18-0 |
The biological activity of 4(3H)-quinazolinone is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : This compound can bind to specific enzymes such as kinases and proteases, inhibiting their activity. This interaction disrupts critical cellular processes including signal transduction and protein degradation.
- Pathway Modulation : It influences pathways related to cell proliferation, apoptosis, and immune response. These effects are particularly relevant in cancer therapy and inflammatory conditions .
Anticancer Activity
Recent studies have highlighted the potential of 4(3H)-quinazolinone derivatives in cancer treatment:
- Cytotoxicity Against Cancer Cells : A derivative was evaluated for its cytotoxic effects on human breast adenocarcinoma (MCF-7) cells, demonstrating significant inhibitory activity. The compound's mechanism involves binding to the allosteric site of penicillin-binding protein (PBP)2a, enhancing the efficacy of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) .
Antimicrobial Activity
Quinazolinones have shown promise as antimicrobial agents:
- Inhibition of MRSA : The compound synergizes with piperacillin-tazobactam in mouse models, effectively targeting MRSA infections. This synergy is attributed to the compound's ability to alter enzyme conformations, facilitating antibiotic action .
Anti-inflammatory Properties
The anti-inflammatory effects of quinazolinones have been documented in several studies:
- Reduction of Inflammatory Markers : Compounds from this class have been shown to reduce levels of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy :
- Cytotoxic Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
